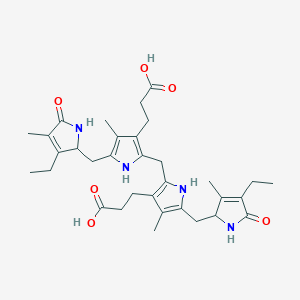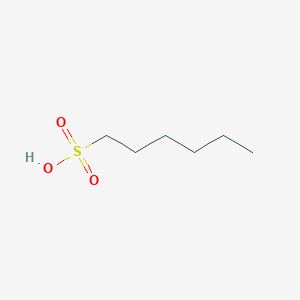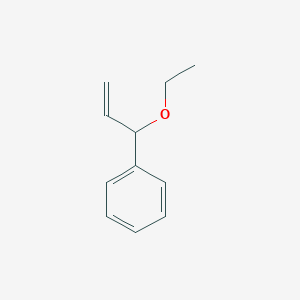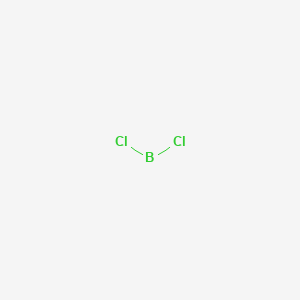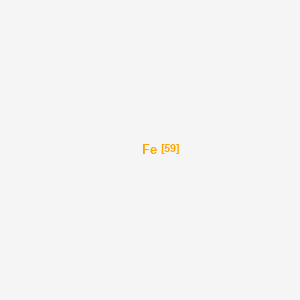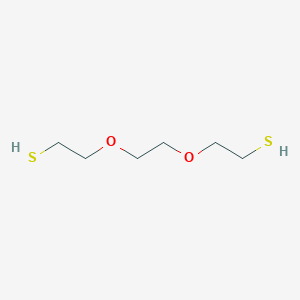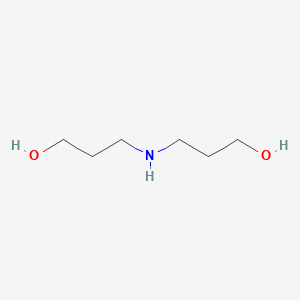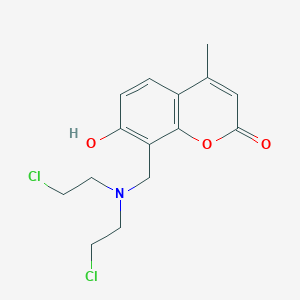
Dicurin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicurin is a chemical compound that has shown great potential in scientific research as it has been found to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Dicurin is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. For example, Dicurin has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
Dicurin has been found to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. Additionally, Dicurin has been found to have antioxidant properties, which could be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dicurin in lab experiments is its versatility. It has been shown to have a range of effects in different cell types and organisms, making it a valuable tool for researchers. Additionally, Dicurin is relatively easy to synthesize, which makes it more accessible than other compounds with similar properties.
However, there are also some limitations to using Dicurin in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts. Additionally, Dicurin has been found to have some toxicity in certain cell types, which could limit its use in some experiments.
Orientations Futures
There are many potential future directions for research on Dicurin. One area of interest is the development of new drugs based on its structure and properties. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Finally, research on the toxicity of Dicurin in different cell types and organisms could help to identify potential limitations and inform its use in future experiments.
Conclusion
In conclusion, Dicurin is a promising compound with a range of potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
Dicurin is synthesized through a multi-step process that involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,4-dichlorophenylhydrazine in the presence of a catalyst. This reaction leads to the formation of a key intermediate, which is then converted to Dicurin through further reactions.
Applications De Recherche Scientifique
Dicurin has been extensively studied for its potential applications in various scientific fields. It has been found to have anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. Additionally, Dicurin has been shown to have antioxidant and anti-inflammatory effects, which could be beneficial in the treatment of various diseases.
Propriétés
Numéro CAS |
14415-49-7 |
|---|---|
Nom du produit |
Dicurin |
Formule moléculaire |
C15H17Cl2NO3 |
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
8-[bis(2-chloroethyl)aminomethyl]-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C15H17Cl2NO3/c1-10-8-14(20)21-15-11(10)2-3-13(19)12(15)9-18(6-4-16)7-5-17/h2-3,8,19H,4-7,9H2,1H3 |
Clé InChI |
CNALNNVHNPSQEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN(CCCl)CCCl)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2CN(CCCl)CCCl)O |
Autres numéros CAS |
14415-49-7 |
Synonymes |
4-methyl-7-hydroxy-8-methylenebis(beta-chloroethyl)aminocoumarin dicourol dicurin dicurin hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




